7-Iodoquinazolin-2-amine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

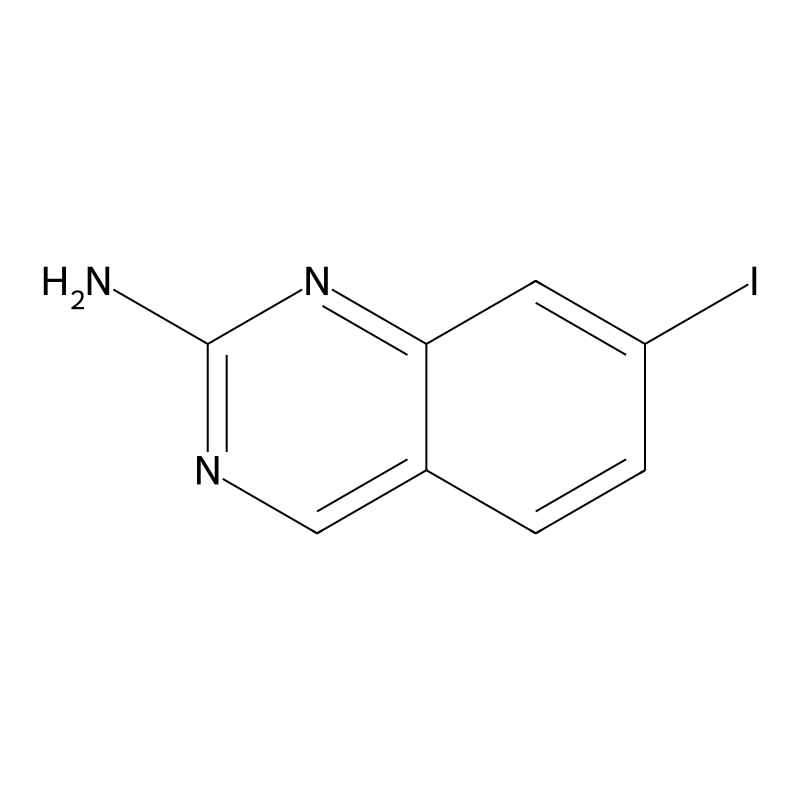

7-Iodoquinazolin-2-amine is a chemical compound characterized by the presence of an iodine atom at the seventh position of the quinazoline ring system, specifically at the 2-amino position. The molecular formula for this compound is C_8H_6N_2I, and it has a molecular weight of approximately 274.05 g/mol. The structure consists of a fused bicyclic system containing a benzene ring and a pyrimidine ring, which contributes to its unique chemical properties and biological activities.

- Due to the lack of data, it is impossible to assess the safety hazards associated with 7-IQA. It is recommended to handle any unknown compound with caution following standard laboratory safety protocols.

Overall

7-Iodoquinazolin-2-amine appears to be a relatively obscure compound with limited scientific literature available. Further research is needed to understand its potential applications and properties.

Note:

- Quinazoline Scaffold: 7-Iodoquinazolin-2-amine belongs to the class of quinazoline derivatives. Quinazoline is a bicyclic heterocyclic compound known for its diverse biological activities []. Research suggests quinazoline derivatives possess potential for various therapeutic applications, including anti-cancer, anti-bacterial, and anti-malarial properties [, ].

- Structural Similarities: Researchers often explore compounds with structural similarities to known bioactive molecules. 7-Iodoquinazolin-2-amine shares some structural features with other bioactive quinazoline derivatives, like 8-Fluoro-7-iodoquinazolin-2-amine, which has been studied for its potential [].

7-Iodoquinazolin-2-amine has been studied for its potential biological activities, particularly in the field of medicinal chemistry. It exhibits:

- Anticancer Properties: Compounds in the quinazoline family, including 7-iodoquinazolin-2-amine, have shown promise as anticancer agents due to their ability to inhibit specific kinases involved in cancer cell proliferation.

- Antimicrobial Activity: Some studies suggest that quinazoline derivatives possess antimicrobial properties, making them candidates for further exploration in treating infections .

- Inhibitory Effects on Kinases: Research indicates that quinazoline derivatives can inhibit certain protein kinases, which are crucial in various signaling pathways related to cancer and other diseases .

Several synthetic routes have been developed to prepare 7-iodoquinazolin-2-amine:

- From Anthranilic Acid: A common method involves reacting anthranilic acid with iodine and phosphorous oxychloride under reflux conditions to introduce the iodine atom.

- Via Isatoic Anhydride: Isatoic anhydride can be reacted with an amine in the presence of iodine sources to yield 7-iodoquinazolin derivatives.

- Direct Halogenation: The compound can also be synthesized through direct halogenation methods where quinazoline derivatives are treated with iodine in suitable solvents .

7-Iodoquinazolin-2-amine finds applications primarily in:

- Pharmaceutical Development: As a scaffold for designing new anticancer agents and kinase inhibitors.

- Research: Used in biochemical assays to study kinase activity and other cellular processes.

Its unique structure allows for modifications that can enhance its pharmacological properties.

Studies focusing on the interactions of 7-iodoquinazolin-2-amine with biological targets are crucial for understanding its mechanism of action. Interaction studies typically involve:

- Binding Affinity Assessments: Evaluating how well the compound binds to specific proteins or enzymes, especially kinases.

- Structure-Activity Relationship Studies: Investigating how changes in structure affect biological activity, which helps in optimizing lead compounds for drug development .

Several compounds share structural similarities with 7-iodoquinazolin-2-amine. Here are some notable examples:

| Compound Name | Key Features | Unique Aspects |

|---|---|---|

| Quinazoline | Basic structure similar; lacks halogen substituents | More extensively studied for general pharmacology |

| 6-Iodoquinazolin-2-amine | Iodine at position six instead of seven | Different biological activity profile compared to 7-Iodo |

| 4-Aminoquinazoline | Contains an amino group but lacks halogen | Often used as a reference compound in studies |

| Lapatinib | A well-known anticancer drug derived from quinazolines | Contains a more complex structure with additional functional groups |

The uniqueness of 7-iodoquinazolin-2-amine lies in its specific halogenation pattern and potential selectivity towards certain biological targets, which may not be present in other similar compounds.